Methyl 5-cyano-2-iodobenzoate
Overview
Description
Methyl 5-cyano-2-iodobenzoate is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.06 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-cyano-2-iodobenzoate . The InChI code is 1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 5-cyano-2-iodobenzoate is a white to yellow solid at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Metabolic Study and Species Variations
Methyl 5-cyano-2-iodobenzoate has been studied in the context of metabolic reactions and excretion patterns across different species. Wold et al. (1973) investigated the metabolism and excretion of a similar compound, n-butyl 4-hydroxy-3,5-di[25I]iodobenzoate, in various animal species, observing significant differences in the excretion of its metabolites, notably 3,5-diiodoanisic acid (Wold, Smith, & Williams, 1973).
Synthesis of Heterocyclic Compounds
Research by Maleki and Ashrafi (2014) demonstrated the application of related cyano compounds in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting the utility of such compounds in the development of efficient synthetic routes (Maleki & Ashrafi, 2014).
Catalytic Applications
Chang, Jeganmohan, and Cheng (2007) explored the use of methyl 2-iodobenzoates in cyclization reactions with aromatic aldehydes, catalyzed by cobalt bidentate phosphine complexes. This research underscores the potential of methyl 5-cyano-2-iodobenzoate in catalysis and organic synthesis (Chang, Jeganmohan, & Cheng, 2007).
Pharmaceutical Analysis
A study by Al-Kurdi et al. (1999) developed an HPLC method for determining the presence of mebendazole and its degradation products, including 2-amino-5-benzoylbenzimidazole, in pharmaceutical forms. This indicates the potential for methyl 5-cyano-2-iodobenzoate in pharmaceutical analysis (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Safety And Hazards
The safety information available indicates that Methyl 5-cyano-2-iodobenzoate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
methyl 5-cyano-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDDLXAVMYVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630310 | |
Record name | Methyl 5-cyano-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-iodobenzoate | |
CAS RN |
219841-91-5 | |
Record name | Methyl 5-cyano-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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